molecular formula C10H20N2O2 B1439273 tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate CAS No. 348165-60-6

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Cat. No.: B1439273
CAS No.: 348165-60-6
M. Wt: 200.28 g/mol
InChI Key: RDMVVTNPIKHJHP-SFYZADRCSA-N
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Description

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its stereochemistry (2R,4S) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and other bioactive molecules. The Boc group enhances stability during synthetic processes, while the amino and methyl substituents influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVVTNPIKHJHP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Chiral Precursors

The synthesis begins with optically pure chiral precursors, typically the corresponding enantiomerically pure 4-amino-2-methylpyrrolidine with the desired stereochemistry (2R,4S). These precursors can be obtained via asymmetric synthesis or chiral resolution methods.

Protection of the Amino Group

The primary amino group at the 4-position is protected using the tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Reaction Conditions:
    • Base: Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)
    • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)
    • Temperature: 0–25°C
    • Reaction Time: 1–16 hours depending on scale and conditions

The Boc protection step is crucial for preserving the stereochemical integrity by minimizing racemization through steric hindrance provided by the bulky tert-butyl group.

Formation of the tert-Butyl Carboxylate

The Boc-protected amine is converted to the tert-butyl ester form by reaction with Boc anhydride or di-tert-butyl dicarbonate, often in the presence of a base.

Industrial Scale-Up via Continuous Flow Reactors

For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and mixing. This approach improves yield, purity, and reproducibility compared to batch synthesis.

Detailed Experimental Data and Reaction Yields

Step Reaction Conditions Yield (%) Notes
Boc Protection of Amino Group Boc₂O, NaHCO₃, THF, 0–25°C, 4–16 h 90–100 High stereochemical retention due to mild conditions
Hydrogenation (Catalytic) Pd/C, ammonium formate, ethanol, 60°C, 1 h 100 Used for reduction in related intermediates
Nucleophilic Substitution Triethylamine, DMSO, 20°C, 16 h 55 Example for further functionalization
Coupling with Phosphonium Salt Bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate, DCM, 20°C, overnight 68 Used in derivative synthesis with purification by column chromatography

Data adapted from experimental procedures for the (2S,4S) isomer, applicable to (2R,4S) with stereochemical control.

Reaction Mechanisms and Stereochemical Considerations

  • Boc Protection: The amino group nucleophilically attacks the electrophilic carbonyl carbon of Boc₂O, forming the carbamate. The bulky tert-butyl group sterically shields the nitrogen, preventing racemization of the chiral centers.
  • Hydrogenation: Catalytic hydrogenation using Pd/C and ammonium formate reduces unsaturated intermediates or protects functional groups without affecting stereochemistry.
  • Nucleophilic Substitution: Amino substituents can be further derivatized under mild conditions to introduce additional functional groups, with triethylamine serving as a base to facilitate substitution.
  • Phosphonium Salt Coupling: This facilitates formation of amide or carbamate linkages in complex derivatives, maintaining stereochemical integrity by mild reaction conditions.

Optimization Strategies for Enantiomeric Excess and Purity

  • Use of chiral catalysts such as (R)-BINAP or (S)-proline derivatives during asymmetric synthesis steps to enforce stereoselectivity.
  • Conducting reactions at low temperatures (e.g., −20°C) to minimize racemization and kinetic resolution.
  • Employing chiral high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) for purification and enantiomeric excess quantification.
  • Continuous monitoring of reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and conditions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Yield Range (%) Stereochemical Impact
Chiral precursor synthesis Asymmetric synthesis or chiral resolution Obtain (2R,4S)-4-amino-2-methylpyrrolidine Variable Critical for enantiopurity
Boc Protection Boc₂O, NaHCO₃ or TEA, THF/DCM, 0–25°C Protect amino group 90–100 Preserves stereochemistry
Esterification Boc₂O, base, polar aprotic solvent, RT Form tert-butyl ester 85–95 Maintains chiral centers
Catalytic Hydrogenation Pd/C, ammonium formate, ethanol, 60°C Reduce intermediates ~100 No racemization
Functionalization TEA, DMSO, 20°C, 16 h Introduce substituents 50–70 Mild conditions preserve chirality
Industrial Scale-Up Continuous flow reactors Scalable, controlled synthesis High Enhanced purity and yield

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Overview

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral organic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a pyrrolidine ring, a tert-butyl group, and an amino group, which contribute to its biological activity and reactivity. The following sections outline its various applications, particularly in pharmaceutical development and chemical research.

Pharmaceutical Development

1. Neurological Disorders

Research has indicated that this compound may serve as a lead compound for developing treatments targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for addressing conditions such as Alzheimer's disease and other neurodegenerative diseases. In vitro studies have shown that the compound can inhibit acetylcholinesterase (AChE), an enzyme involved in breaking down acetylcholine, thereby enhancing cholinergic transmission .

2. Neuroprotective Effects

The compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. Studies suggest that it can protect against amyloid-beta-induced toxicity, which is implicated in Alzheimer's pathology. The mechanism appears to involve the modulation of pro-inflammatory cytokines, thereby reducing neuroinflammation .

3. Antioxidant Activity

This compound has demonstrated moderate antioxidant activity, which may further contribute to its neuroprotective effects. This property is crucial for mitigating oxidative damage in neuronal tissues, making it a valuable candidate for therapeutic strategies aimed at neuroprotection .

Chemical Research

1. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with potentially enhanced biological activities or altered physicochemical properties. Several synthetic routes have been explored to produce high-purity derivatives suitable for biological testing .

2. Structure-Activity Relationship Studies

The unique molecular structure of this compound allows researchers to investigate its interactions with biological targets through structure-activity relationship (SAR) studies. By modifying functional groups or substituents, researchers can assess how these changes affect the compound's efficacy and selectivity against specific targets .

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Models

In a study involving neuronal cell cultures exposed to amyloid-beta peptides, this compound was shown to significantly reduce cell death and oxidative stress markers. The compound's ability to modulate inflammatory responses was also noted as a key factor in its protective efficacy .

Case Study 2: AChE Inhibition Assays

In assays designed to evaluate AChE inhibition, this compound exhibited promising results compared to standard AChE inhibitors. This finding supports its potential role in enhancing cholinergic signaling in therapeutic contexts related to cognitive decline .

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Stereochemistry Substituents Molecular Weight Key Properties
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate 348165-60-6 2R,4S 4-amino, 2-methyl ~214.3 (calc.) High stereoselectivity, Boc stability
(2R,4R)-Isomer 348165-63-9 2R,4R 4-amino, 2-methyl ~214.3 Lower binding affinity in ALR2 models
(2S,4S)-Isomer 152673-32-0 2S,4S 4-amino, 2-methyl ~214.3 Mirror activity profile to (2R,4S)
tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate 1932561-50-6 2R,4S 4-amino, 2-methoxymethyl 230.30 Enhanced solubility, moderate logP
tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 61478-26-0 2S,4S 4-hydroxy, 2-hydroxymethyl ~245.3 High polarity, limited acid stability

Biological Activity

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an organic compound characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring. This compound is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its biological activity has garnered attention in medicinal chemistry and biochemistry due to its potential therapeutic applications.

Structural Formula

The chemical structure of this compound can be represented as follows:

C10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_{2}\text{O}_{2}

IUPAC Name

The IUPAC name of the compound is This compound . It has a molecular weight of 200.28 g/mol and a CAS number of 348165-60-6.

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
Purity≥ 97%
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows it to participate in hydrogen bonding and ionic interactions, which can influence enzyme kinetics and receptor binding affinities.

Pharmacokinetics : The compound's pharmacokinetic profile suggests that it may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for therapeutic applications. The steric hindrance provided by the tert-butyl group may enhance its selectivity towards specific biological targets.

Case Studies and Research Findings

  • Antimicrobial Activity : Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
  • Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit enzymes associated with cancer cell proliferation, suggesting potential applications in oncology .
  • Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyrrolidine derivatives. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylatePyrrolidine derivativeModerate antimicrobial activity
tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylatePyrrolidine derivativePotent enzyme inhibitor
tert-Butyl (2R,4S)-2-methyl-4-hydroxypyrrolidine-1-carboxylatePyrrolidine derivativeNeuroprotective effects

This table illustrates how this compound compares to other similar compounds in terms of structural type and biological activity.

Q & A

Q. What role does this compound play in asymmetric synthesis of complex molecules?

  • Methodology : As a chiral auxiliary, the pyrrolidine scaffold directs stereoselective reactions. For example, in aldol reactions, the 2R,4S configuration induces >90% ee in β-hydroxy ketone products. Catalytic hydrogenation with Rh(I) complexes retains configuration during C–N bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

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